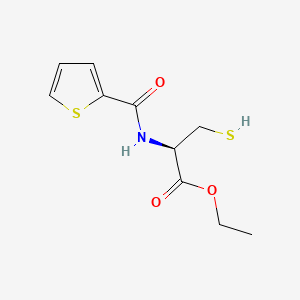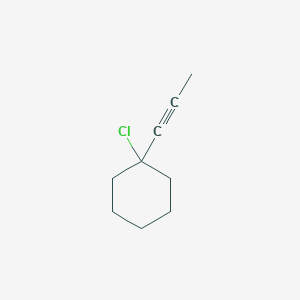
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chlorine atom and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane typically involves the chlorination of 1-(prop-1-yn-1-yl)cyclohexane. This can be achieved through the reaction of cyclohexane with propyne in the presence of a catalyst, followed by chlorination using chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The propynyl group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkanes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 1-(prop-1-yn-1-yl)cyclohexanol.
Addition: 1-Bromo-1-(prop-1-yn-1-yl)cyclohexane.
Oxidation: 1-(prop-1-yn-1-yl)cyclohexanone or 1-(prop-1-yn-1-yl)cyclohexanoic acid.
Scientific Research Applications
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(prop-1-yn-1-yl)cyclohexane involves its interaction with various molecular targets. The chlorine atom and propynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Propyn-1-yl)cyclohexanol: Similar structure but with a hydroxyl group instead of chlorine.
1-Chlorocyclohexene: Similar structure but without the propynyl group.
Uniqueness
1-Chloro-1-(prop-1-yn-1-yl)cyclohexane is unique due to the presence of both a chlorine atom and a propynyl group on the cyclohexane ring
Properties
CAS No. |
60820-36-2 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
1-chloro-1-prop-1-ynylcyclohexane |
InChI |
InChI=1S/C9H13Cl/c1-2-6-9(10)7-4-3-5-8-9/h3-5,7-8H2,1H3 |
InChI Key |
VENOCDIKVIWVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
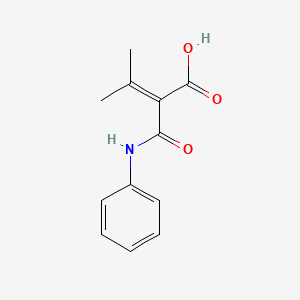
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
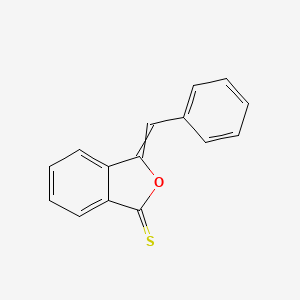
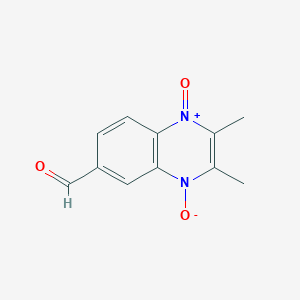
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
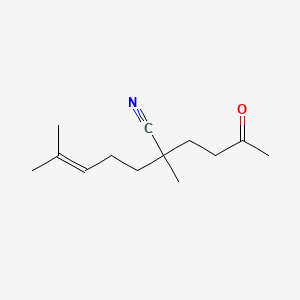
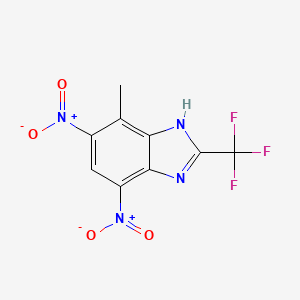
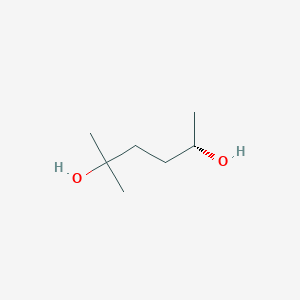
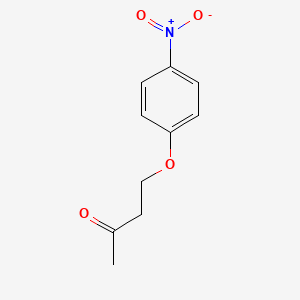
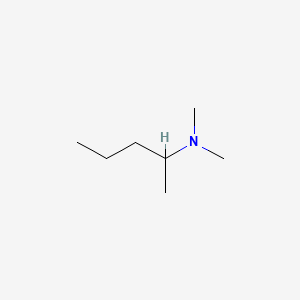
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
